Potassium trifluoro(isothiazol-4-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(isothiazol-4-yl)borate is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(isothiazol-4-yl)borate typically involves the reaction of isothiazol-4-ylboronic acid with potassium bifluoride. The reaction proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt. The general reaction can be represented as:
Isothiazol-4-ylboronic acid+KHF2→Potassium trifluoro(isothiazol-4-yl)borate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(isothiazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to yield boron-containing intermediates.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed
Major Products: The major products formed from these reactions include various boronic acids, esters, and substituted organoboron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro(isothiazol-4-yl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds. .
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. .
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment. .
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties
Mechanism of Action
The mechanism by which potassium trifluoro(isothiazol-4-yl)borate exerts its effects involves the formation of reactive intermediates that participate in various chemical reactions. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, facilitating the transfer of the organic moiety to the metal center .
Comparison with Similar Compounds
- Potassium trifluoro(phenyl)borate
- Potassium trifluoro(isoquinolin-4-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Comparison: Potassium trifluoro(isothiazol-4-yl)borate stands out due to its unique isothiazolyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborates may not be as effective .
Properties
Molecular Formula |
C3H2BF3KNS |
---|---|
Molecular Weight |
191.03 g/mol |
IUPAC Name |
potassium;trifluoro(1,2-thiazol-4-yl)boranuide |
InChI |
InChI=1S/C3H2BF3NS.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1 |
InChI Key |
ZYJIRRUZZDGUQZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSN=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.